molecular formula C13H18N2O2 B2533984 4-[(4-甲基哌嗪-1-基)羰基]苯甲醇 CAS No. 888070-07-3

4-[(4-甲基哌嗪-1-基)羰基]苯甲醇

货号 B2533984
CAS 编号: 888070-07-3
分子量: 234.299
InChI 键: NLPXQHUNYCIHFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

科学研究应用

抗菌活性

4-[(4-甲基哌嗪-1-基)羰基]苯甲醇及其衍生物已被研究其抗菌性能。由该化学物质合成的化合物显示出显着的抗菌和抗真菌活性,与标准药物相当。这些发现得到了分子对接研究的支持,这些研究与实验抑制效力具有良好的相关性 (Mandala 等人,2013 年)

中枢神经系统受体亲和力

涉及 4-[(4-甲基哌嗪-1-基)羰基]苯甲醇衍生物的研究揭示了与中枢神经系统受体的有希望的相互作用。从 (S)-丝氨酸开始的一种新颖合成方法导致显示出对 σ1 受体显着亲和力的化合物 (Beduerftig 等人,2001 年)

癌症治疗中的微管蛋白聚合抑制

一系列苯哌嗪衍生物,包括基于 4-[(4-甲基哌嗪-1-基)羰基]苯甲醇的衍生物,被研究了它们对微管蛋白聚合的影响,这是癌细胞生长中的一个关键过程。这些化合物显示出对微管蛋白聚合的有效抑制,证明了它们作为新型癌症治疗剂的潜力 (Prinz 等人,2017 年)

手性分离中的潜力

该化合物的衍生物已被用于研究高效液相色谱 (HPLC) 中手性分离的机理。这些研究提供了对焓驱动手性识别机制的见解 (Dungelová 等人,2004 年)

有机模板化磷酸锌/磷酸盐的合成

该化合物已被用于在磷酸锌/磷酸盐的制备中合成新的结构导向剂 (SDA)。这些原位反应具有独特的 N-甲基化转化,导致新型有机模板化材料 (Wang 等人,2013 年)

聚乙炔网络凝胶

4-[(4-甲基哌嗪-1-基)羰基]苯甲醇的聚合物衍生物已用于合成 π 共轭离子聚乙炔网络凝胶。这些凝胶展示了在柔性固态储能装置中使用的潜力 (Tian 等人,2020 年)

属性

IUPAC Name

[4-(hydroxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPXQHUNYCIHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-methyl piperazine (3.33 ml, 30.09 mmol) was added a solution of trimethylaluminium in heptane (15.04 ml, 30.09 mmol) and the mixture was stirred 10 min at room temperature. To this solution was added a solution of 4-(hydroxymethyl)benzoic acid methyl ester (1000 mg, 6.02 mmol) in DCE and the mixture was refluxed under inert atmosphere for 3 h. The mixture was diluted with DCM then water was added. The suspension was filtered through celite. The filtrate was washed with a solution 5% of NaHCO3 (2×) then water and brine. The organic layers were dried over MgSO4, evaporated and dried at 40° C. under vacuum to afford 307 mg (Y=21%) of the title compound as an oil. 1H NMR (DMSO-d6) δ 7.45-7.37 (m, 4H), 5.33 (t, J=5.6 Hz, 1H), 4.58 (br d, 2H), 3.77-3.50 (m, 4H), 2.46-2.30 (m, 4H), 2.26 (s, 3H).
Quantity
3.33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.04 mL
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。